PP1/PP2A Phosphatase Inhibition: Oscillamide Y Is a Verified Negative Control Within Its Own Structural Class
In a direct head-to-head assay of four structurally related anabaenopeptin-class cyclic peptides, Oscillamide Y (peptide 4) exhibited only 11.2% inhibition of PP1 and 9.6% inhibition of PP2A at 100 µg/mL, with the authors explicitly stating that peptides 1–3 showed inhibitory activities 'except for peptide 4' [1]. In marked contrast, Oscillamide C (peptide 2), differing solely by an N-Me-Hty substitution at position Z4 and an Arg residue at the ureido-linked position X, achieved 97.3% PP1 and 98.4% PP2A inhibition at the same concentration, yielding IC50 values of 0.90 µM (PP1) and 1.33 µM (PP2A) [1]. Oscillamide B (peptide 1, 43.3% PP1/62.8% PP2A) and Anabaenopeptin F (peptide 3, 38.1% PP1/41.5% PP2A) showed intermediate activity [1]. The structure-activity analysis identified the N-Me-Hty residue at Z4 and the ureido-linked Arg at position X as essential for phosphatase inhibition; neither feature is present in Oscillamide Y, which instead bears N-Me-Ala at Z4 and a ureido-linked Tyr [1].
| Evidence Dimension | PP1 and PP2A inhibition (% inhibition at 100 µg/mL; IC50) |
|---|---|
| Target Compound Data | Oscillamide Y: PP1 11.2%, PP2A 9.6% at 100 µg/mL; IC50 not reached (essentially inactive) |
| Comparator Or Baseline | Oscillamide C: PP1 97.3%, PP2A 98.4% at 100 µg/mL; IC50 PP1 = 0.90 µM, PP2A = 1.33 µM. Oscillamide B: PP1 43.3%, PP2A 62.8%. Anabaenopeptin F: PP1 38.1%, PP2A 41.5%. |
| Quantified Difference | Oscillamide C shows 86.1 percentage-point greater PP1 inhibition and 88.8 percentage-point greater PP2A inhibition than Oscillamide Y at equal mass concentration; at least 100-fold difference in potency. |
| Conditions | In vitro protein serine/threonine phosphatase inhibition assay; purified PP1 and PP2A; peptides tested at 100 µg/mL; IC50 determined for active compounds. |
Why This Matters
This establishes Oscillamide Y as the only peptide among the four tested that serves as a validated negative control for phosphatase inhibition, making it indispensable for any assay requiring an in-class inactive comparator against Oscillamide B, C, or Anabaenopeptin F.
- [1] Sano, T.; Usui, T.; Ueda, K.; Osada, H.; Kaya, K. Isolation of New Protein Phosphatase Inhibitors from Two Cyanobacteria Species, Planktothrix spp. Journal of Natural Products 2001, 64 (8), 1052-1055. View Source
